Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl-” is a chemical compound with the molecular formula C8H5ClF3NO. It is a solid substance at ambient temperature . The compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with a 2-chloro-5-(trifluoromethyl) substitution on the benzene ring and a 4-pyrimidinylamino substitution on the amide group . The InChI code for this compound is 1S/C8H5ClF3NO/c9-6-2-1-4 (8 (10,11)12)3-5 (6)7 (13)14/h1-3H, (H2,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.58 . It is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
- This compound is a key structural motif in active agrochemical and pharmaceutical ingredients . It’s used in the protection of crops from pests .
- The major use of its derivatives is in the protection of crops from pests . More than 20 new derivatives have acquired ISO common names .
- Several derivatives are also used in the pharmaceutical and veterinary industries .
- Benzamide compounds, which include this compound, have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
- The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
- The mechanism for producing selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile .
- The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
Agrochemical and Pharmaceutical Industries
Antioxidant and Antibacterial Activities
Production of Selinexor
- This compound is a part of the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years .
- The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Benzimidazole derivatives, which include this compound, have been synthesized and analyzed for their antiproliferative and antimicrobial activities .
- All compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines .
- All compounds exhibited moderate activity against all tested bacteria and fungi .
FDA-Approved Trifluoromethyl Group-Containing Drugs
Antiproliferative and Antimicrobial Activities
- This compound is a degradation by-product of fluopicolide and fluopyram fungicides .
- A detailed theoretical study of their different molecular, spectroscopic, and thermochemical properties was carried out with different formulations of the density functional theory and high-level model chemistries .
- A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
- Benzamide derivatives possess different kinds of pharmacological activities like antimicrobial, analgesic, anti-inflammatory, anticancer, cardiovascular, and other biological activities .
- Due to these biologically significances, scientists have interesting to develop various new benzamide derivatives .
Degradation By-Products of Fungicides
Synthesis of Trifluoromethyl Benzimidazoles, Benzoxazoles, and Benzothiazoles
Pharmacological Potential of Benzamide Analogues
- This compound is a key structural motif in active agrochemical and pharmaceutical ingredients .
- The major use of its derivatives is in the protection of crops from pests . More than 20 new derivatives have acquired ISO common names .
- Several derivatives are also used in the pharmaceutical and veterinary industries .
Safety And Hazards
properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N,3-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4O/c1-7-4-3-5-8(12(23)19-2)10(7)21-11-9(14(16,17)18)6-20-13(15)22-11/h3-6H,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBNSMPWVFOKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC)NC2=NC(=NC=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 2-[[2-chloro-5-(trifluoromethyl)-4-pyrimidinyl]amino]-N,3-dimethyl- |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.